molecular formula C6H12ClNO2 B554962 Methyl L-prolinate hydrochloride CAS No. 2133-40-6

Methyl L-prolinate hydrochloride

Cat. No. B554962
CAS RN: 2133-40-6
M. Wt: 165.62 g/mol
InChI Key: HQEIPVHJHZTMDP-JEDNCBNOSA-N
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Description

“Methyl L-prolinate hydrochloride” is also known as “(S)-Methyl pyrrolidine-2-carboxylate hydrochloride” or “L-Pro-OMe HCl”. It is used as a building block in peptide synthesis . It can also act as a catalyst to synthesize 3,4-dihydropyrimidin-2-(1H)-ones via Biginelli condensation reaction with aryl aldehydes, methyl acetoacetate, and urea .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of (S) -1- (tert-butoxycarbonyl) pyrrolidine-2-carboxylic acid with sulfoxide chloride in methanol. The mixture is stirred in an ice-bath for 30 minutes, and then stirred at 70°C for 7 hours .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H12ClNO2. The molecular weight is 165.62 .


Chemical Reactions Analysis

“this compound” can be used as a reactant to prepare prolylproline . It can also be used to synthesize 3,4-dihydropyrimidin-2-(1H)-ones via Biginelli condensation reaction with aryl aldehydes, methyl acetoacetate, and urea .


Physical And Chemical Properties Analysis

“this compound” appears as a colourless crystalline solid. It has a melting point range of 69 - 71 °C and a boiling point of 55 °C at 11mmHg . It is hygroscopic and heat sensitive .

Scientific Research Applications

  • Vibrational Spectroscopy and Computational Analysis : Balachandran et al. (2014) synthesized methyl L-prolinate hydrochloride and analyzed its properties using Fourier transform infrared and Raman spectra, along with computational methods. They studied its structure, atomic charge distributions, vibrational frequencies, and thermodynamic properties, providing insights into the charge transfer behavior within the molecule (Balachandran, Boobalan, Amaladasan, & Velmathi, 2014).

  • Synthesis Methods : Lan-xiang (2008) developed an improved synthesis method for L-prolinamide, utilizing L-proline and this compound. This method addressed issues like crystallization difficulties and reduced the need for anhydrous methanol, enhancing the synthesis efficiency (Lan-xiang, 2008).

  • Organocatalysis Applications : Gruttadauria, Giacalone, and Noto (2008) reviewed the use of L-proline and its derivatives, including this compound, as organocatalysts in various chemical reactions. They emphasized the substances' recyclability and reusability, highlighting their role in sustainable chemistry (Gruttadauria, Giacalone, & Noto, 2008).

  • Peptide Synthesis : Suter et al. (2000) explored the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a derivative of this compound, for peptide synthesis. They demonstrated its application as a dipeptide building block in the creation of nonapeptides, which are significant in antibiotic development (Suter, Stoykova, Linden, & Heimgartner, 2000).

  • Ionic Liquids for Drug Permeation Enhancement : Zheng et al. (2020) investigated novel ionic liquids based on amino acids, including L-proline methyl ester hydrochloride, for enhancing skin permeation in drug delivery. They studied their effects on skin barrier function and suggested potential applications in transdermal delivery systems (Zheng, Zhao, Yang, Li, & Wang, 2020).

  • Catalysis in Organic Synthesis : Khaligh et al. (2020) demonstrated the use of L-prolinate derivatives, like this compound, as catalysts in organic synthesis. Their study showed the potential for eco-friendly conditions and efficient synthesis processes in creating complex organic molecules (Khaligh, Mihankhah, Gorjian, & Johan, 2020).

Mechanism of Action

Target of Action

L-Proline methyl ester hydrochloride, also known as H-Pro-OMe.HCl, (S)-methyl pyrrolidine-2-carboxylate Hydrochloride, or Methyl L-prolinate hydrochloride, is primarily used as a building block in peptide synthesis

Mode of Action

This compound acts as a catalyst in the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones via the Biginelli condensation reaction with aryl aldehydes, methyl acetoacetate, and urea . It facilitates the reaction and increases the yield of the desired product.

Biochemical Pathways

The primary biochemical pathway involving L-Proline methyl ester hydrochloride is the Biginelli reaction . This three-component reaction involves the condensation of an aldehyde, a β-keto ester (such as methyl acetoacetate), and urea to form a dihydropyrimidinone. L-Proline methyl ester hydrochloride acts as a catalyst to facilitate this reaction.

Result of Action

The primary result of the action of L-Proline methyl ester hydrochloride is the formation of 3,4-dihydropyrimidin-2-(1H)-ones via the Biginelli reaction . These compounds have a wide range of potential applications, including as building blocks for more complex molecules in medicinal chemistry.

Action Environment

The efficacy and stability of L-Proline methyl ester hydrochloride as a catalyst can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For example, the compound is hygroscopic and should be stored in an inert atmosphere at 2-8°C . Its solubility can also be affected by the solvent used, with it being slightly soluble in chloroform, methanol, and water .

Safety and Hazards

“Methyl L-prolinate hydrochloride” causes skin irritation and serious eye irritation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

properties

IUPAC Name

methyl (2S)-pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEIPVHJHZTMDP-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2133-40-6
Record name L-Proline, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2133-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl L-prolinate hydrochloride
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Record name Methyl L-prolinate hydrochloride
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Record name METHYL L-PROLINATE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the typical synthetic route for L-Proline methyl ester hydrochloride?

A1: L-Proline methyl ester hydrochloride is commonly synthesized from L-Proline. One method involves reacting L-Proline with methanol in the presence of thionyl chloride (SOCl2) to form L-proline methyl ester hydrochloride directly, bypassing the need for crystallization []. Another method utilizes a three-step process starting with L-proline methyl ester hydrochloride, involving amino protection, reaction with Grignard reagents, and finally, deprotection of the amino-protected groups [].

Q2: What are some applications of L-Proline methyl ester hydrochloride in synthetic organic chemistry?

A2: This compound serves as a versatile building block in various syntheses. It acts as a precursor in synthesizing novel influenza neuraminidase inhibitors like cis-4-azido-L-proline methyl ester hydrochloride []. It's also a key component in synthesizing the endothelin receptor antagonist, Ambrisentan, used to treat pulmonary arterial hypertension []. Furthermore, it plays a crucial role in constructing indolizidine skeletons, important structural motifs found in various alkaloids, via the formation of C-N bonds through palladium-catalyzed reactions [].

Q3: Has the molecular structure of L-Proline methyl ester hydrochloride been investigated using spectroscopic techniques?

A3: Yes, researchers have successfully characterized L-Proline methyl ester hydrochloride using Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy []. These techniques provide insights into the vibrational modes of the molecule, confirming its structural features and bonding characteristics.

Q4: Are there computational studies available on L-Proline methyl ester hydrochloride?

A4: Absolutely. Computational studies employing Hartree-Fock and Density Functional Theory (DFT) methods, specifically B3LYP with the 6-311++G(d,p) basis set, have been performed on L-Proline methyl ester hydrochloride []. These calculations provide valuable information on the optimized geometry, atomic charge distributions, and molecular orbital energies (HOMO/LUMO), contributing to a deeper understanding of the compound's electronic structure and potential reactivity.

Q5: What is the significance of the "hydrochloride" component in L-Proline methyl ester hydrochloride?

A5: The "hydrochloride" indicates that L-Proline methyl ester is present as its hydrochloride salt. This salt form enhances the compound's stability and solubility in various solvents, making it easier to handle and utilize in chemical reactions.

Q6: Can L-proline methyl ester hydrochloride be used in enantioselective synthesis?

A6: Yes, its chiral nature makes L-proline methyl ester hydrochloride valuable for enantioselective synthesis. For instance, it's used in resolving racemic mixtures, like the resolution of 2-hydroxy-3-methoxy-3,3-dibenzylpropionic acid racemate, by selectively reacting with one enantiomer over the other []. This selectivity is crucial in obtaining optically pure compounds, which is particularly important in pharmaceutical applications.

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